1,2-Epoxy-2-(2,4-difluorophenyl)-propane
Description
The Pivotal Role of Epoxides in Modern Organic Synthesis
Epoxides, also known as oxiranes, are three-membered cyclic ethers that serve as highly versatile intermediates in organic chemistry. studysmarter.co.uk Their utility is rooted in the significant ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions by a wide array of nucleophiles. wikipedia.org This reactivity allows for the stereospecific and regioselective introduction of two functional groups onto adjacent carbon atoms, a transformation that is fundamental to the synthesis of complex organic molecules, including natural products and pharmaceuticals. orgsyn.org
The ring-opening can be catalyzed by either acid or base. mt.com Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less substituted carbon atom. mt.com In contrast, acid-catalyzed ring-opening involves the protonation of the epoxide oxygen, followed by nucleophilic attack on the more substituted carbon, which can better stabilize the partial positive charge. mt.com This predictable reactivity makes epoxides invaluable for creating diverse molecular structures such as diols, amino alcohols, and hydroxy ethers. wikipedia.orgmt.com
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Epoxides
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Oxygen | Water (H₂O), Alcohols (ROH) | 1,2-Diol, β-Hydroxy Ether |
| Nitrogen | Ammonia (NH₃), Amines (RNH₂) | β-Hydroxyamine |
| Sulfur | Thiols (RSH) | β-Hydroxy Thioether |
| Carbon | Grignard Reagents (RMgX), Organolithium Reagents (RLi) | Substituted Alcohol |
This table provides a generalized overview of common epoxide reactions.
Impact of Fluorination on Molecular Design and Reactivity
The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate molecular properties. mdpi.comnih.gov Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere for a hydrogen atom, yet its electronic effects are profound. nih.gov The substitution of hydrogen with fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com
Fluorination often increases lipophilicity, which can enhance the permeability of a molecule across biological membranes. nih.gov Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This attribute is often exploited to block metabolically labile sites within a drug candidate, thereby increasing its half-life and bioavailability. nih.gov The strong electron-withdrawing nature of fluorine can also lower the pKa of nearby functional groups, influencing the ionization state of the molecule and its interaction with protein targets. mdpi.com These modifications are critical in the rational design of new therapeutic agents. nih.gov
Table 2: Effects of Fluorination on Molecular Properties
| Property | General Impact of Fluorine Substitution | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage. nih.gov |
| Lipophilicity | Generally Increased | Enhances membrane permeability and absorption. nih.gov |
| Binding Affinity | Can be Enhanced | Fluorine can participate in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets. mdpi.com |
| Acidity/Basicity (pKa) | Acidity of nearby protons increases; basicity of nearby amines decreases. | Strong inductive electron-withdrawing effect of fluorine. mdpi.com |
Strategic Importance of 1,2-Epoxy-2-(2,4-difluorophenyl)-propane in Synthetic Chemistry
The strategic value of this compound lies in its role as a specialized intermediate for synthesizing complex, high-value molecules, particularly in the pharmaceutical sector. This compound efficiently combines the reactivity of the epoxide with the modulating effects of the difluorophenyl group.
Its primary application is as a key building block in the synthesis of triazole antifungal agents. The 2,4-difluorophenyl moiety is a hallmark of several potent antifungal drugs. By using this compound, synthetic chemists can introduce this critical pharmacophore along with a reactive handle (the epoxide) for further molecular elaboration. For instance, the ring-opening of this epoxide with a nucleophile like 1,2,4-triazole (B32235) is a key step in constructing the core structure of these antifungal compounds. The compound is known as a potential intermediate or impurity in the synthesis of drugs such as Efinaconazole. chemicalbook.com
The presence of two fluorine atoms on the phenyl ring provides the metabolic stability and desired electronic properties often required for effective enzyme inhibition in the final drug product. Therefore, this compound represents a convergence of functional group chemistry and strategic molecular design, enabling the efficient and precise construction of complex therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-2-methyloxirane |
InChI |
InChI=1S/C9H8F2O/c1-9(5-12-9)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 |
InChI Key |
JQVLPAOXALFOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Epoxy 2 2,4 Difluorophenyl Propane and Analogous Fluorinated Epoxides
Direct Epoxidation Routes to Difluorophenyl-Substituted Epoxides
Direct epoxidation of the corresponding olefin precursor, 2-(2,4-difluorophenyl)propene, represents the most straightforward approach to 1,2-Epoxy-2-(2,4-difluorophenyl)-propane. Various methods have been developed to achieve this transformation, ranging from classical peroxyacid-mediated reactions to sophisticated catalytic asymmetric systems.
Peroxyacid-Mediated Epoxidation of Olefinic Precursors
The reaction of alkenes with peroxyacids is a fundamental and widely used method for the synthesis of epoxides. acs.org In the context of preparing this compound, the olefin precursor, 2-(2,4-difluorophenyl)propene, can be treated with a suitable peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" mechanism, where the peroxyacid delivers an oxygen atom to the double bond in a single step. This method is generally efficient for electron-rich olefins; however, the presence of electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the double bond.
Catalytic Asymmetric Epoxidation Systems (e.g., Sharpless, Jacobsen-Katsuki Type)
Achieving enantioselectivity in the synthesis of chiral epoxides is of paramount importance, particularly for pharmaceutical applications. Catalytic asymmetric epoxidation methods, such as the Sharpless-Katsuki and Jacobsen-Katsuki epoxidations, have revolutionized this field.
The Sharpless-Katsuki epoxidation is highly effective for the enantioselective epoxidation of allylic alcohols. orgsyn.org For a substrate like 2-(2,4-difluorophenyl)-2-propen-1-ol, this methodology would be directly applicable. The reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of the (+)- or (-)-DET enantiomer dictates the stereochemical outcome of the epoxidation, leading to the formation of the corresponding chiral epoxy alcohol with high enantiomeric excess (ee).
The Jacobsen-Katsuki epoxidation , on the other hand, is particularly suited for the asymmetric epoxidation of unfunctionalized cis-disubstituted and trisubstituted olefins using a chiral manganese-salen complex as the catalyst. researchgate.netwikipedia.org This method would be applicable to 2-(2,4-difluorophenyl)propene. The catalyst, typically used in small quantities, activates an oxidant like sodium hypochlorite (B82951) (bleach) or m-CPBA to deliver an oxygen atom enantioselectively to the alkene. The enantioselectivity of the Jacobsen-Katsuki epoxidation can be influenced by the structure of the salen ligand, the nature of the axial donor ligand, and the reaction temperature. For styrene (B11656) derivatives, which are structurally related to the precursor of the target molecule, high enantioselectivities have been reported.
| Olefin Substrate | Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (Z)-1-Phenylpropene | (R,R)-Mn(salen)Cl | NaOCl | 64 | 86 | Jacobsen et al. |
| Indene | (R,R)-Mn(salen)Cl | NaOCl | 84 | >97 | Jacobsen et al. |
| Geraniol | Ti(O-i-Pr)4 / (+)-DET | TBHP | 95 | 95 | Sharpless et al. |
| (E)-2-Hexen-1-ol | Ti(O-i-Pr)4 / (+)-DIPT | TBHP | 80 | 94 | Sharpless et al. |
Enantioselective Epoxidation via Organocatalysis and Phase Transfer Catalysis
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral ketones, for instance, can generate chiral dioxiranes in situ, which then act as the epoxidizing agents. The Shi epoxidation, using a fructose-derived chiral ketone, is a prominent example and has been successfully applied to the asymmetric epoxidation of various olefins, including electron-deficient ones. For fluorinated olefins, the enantioselectivity can be influenced by steric and electronic interactions between the substrate and the catalyst. nih.gov
Phase transfer catalysis (PTC) provides another effective strategy for epoxidation, particularly for α,β-unsaturated ketones. nih.gov Under PTC conditions, a quaternary ammonium (B1175870) salt or a crown ether is used to transport an anionic oxidant, such as the hydroperoxide anion, from an aqueous phase to an organic phase containing the olefin. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can induce high levels of enantioselectivity. This method is particularly attractive due to its operational simplicity and the use of inexpensive and environmentally benign oxidants like hydrogen peroxide.
| Olefin Substrate | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Chalcone | Cinchona alkaloid-derived PTC | KOCl | 99 | 99 | Corey et al. |
| (E)-Stilbene | Shi's Fructose-derived Ketone | Oxone | 90 | 92 | Shi et al. |
| 1-Phenylcyclohexene | Shi's Fructose-derived Ketone | Oxone | 95 | 97 | Shi et al. |
Alternative Synthetic Pathways for this compound Derivatives
Ring-Closing Reactions from Substituted Halohydrins or Diols
A classic and reliable method for epoxide formation is the intramolecular Williamson ether synthesis, which involves the ring closure of a halohydrin. For the synthesis of this compound, this would entail the preparation of a precursor such as 1-chloro-2-(2,4-difluorophenyl)-2-propanol. Treatment of this halohydrin with a base, such as sodium hydroxide, would deprotonate the hydroxyl group, and the resulting alkoxide would then displace the adjacent halide in an intramolecular SN2 reaction to form the epoxide ring.
The stereochemistry of the epoxide is directly controlled by the stereochemistry of the halohydrin precursor. This method is particularly useful for generating epoxides with a defined stereochemistry if the halohydrin can be prepared enantioselectively.
Similarly, vicinal diols can be converted to epoxides. This typically involves a two-step process where one of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate or mesylate), followed by base-induced ring closure.
Strategies Involving Pre-functionalized Propane (B168953) Scaffolds
Synthesizing this compound can also be approached by starting with a propane scaffold that is already functionalized. For instance, a synthetic route could commence from a chiral precursor like (R)- or (S)-2-(2,4-difluorophenyl)propane-1,2-diol. Selective protection of the primary alcohol, followed by activation of the tertiary alcohol (e.g., conversion to a sulfonate ester) and subsequent deprotection and intramolecular cyclization under basic conditions would yield the desired chiral epoxide.
Another strategy could involve the use of a chiral building block such as (R)- or (S)-glycidol, which already contains the epoxide moiety. A nucleophilic attack at the less substituted carbon of the epoxide by a suitable organometallic reagent derived from 1-bromo-2,4-difluorobenzene, followed by further functional group manipulations, could potentially lead to the target molecule. These strategies, while potentially longer, offer the advantage of building upon readily available chiral starting materials to control the absolute stereochemistry of the final product.
Methodological Advancements in Green Synthesis of Epoxides
The synthesis of epoxides, critical intermediates in the production of pharmaceuticals and fine chemicals, is undergoing a significant transformation driven by the principles of green chemistry. This shift focuses on developing more sustainable and environmentally benign methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials. For fluorinated epoxides like this compound, these advancements are crucial for creating safer and more efficient manufacturing processes.
Sustainable Oxidants and Solvent Systems
A primary focus of green epoxidation is the replacement of conventional stoichiometric oxidants, such as peracids (e.g., peracetic acid), which generate significant acidic waste. mdpi.com The ideal green oxidant is one that is highly effective, readily available, and produces minimal or non-toxic byproducts.
Hydrogen Peroxide (H₂O₂) has emerged as a leading sustainable oxidant for alkene epoxidation because its only byproduct is water. mdpi.comrsc.org While H₂O₂ can sometimes result in poor product selectivity, recent research has focused on developing advanced catalytic systems to enhance its efficiency and selectivity. mdpi.com Various transition-metal catalysts, particularly those based on manganese, tungsten, and titanium, have shown significant promise. rsc.orgorganic-chemistry.orgresearchgate.net For instance, manganese catalysts, when used with H₂O₂, can effectively promote the epoxidation of a wide range of aryl-substituted and cyclic alkenes. organic-chemistry.org Similarly, tungsten-based polyoxometalate catalysts have been successfully used for the solvent-free epoxidation of biorenewable terpenes with aqueous H₂O₂. rsc.org The use of trifluoroacetophenone as an organocatalyst with H₂O₂ also represents a cheap, mild, and environmentally friendly method for the chemoselective epoxidation of various olefins. organic-chemistry.org
The choice of solvent is another critical aspect of green synthesis. The ideal solvent should be non-toxic, non-volatile, recyclable, and readily available. Research has explored the use of ionic liquids and solvent-free conditions to minimize environmental impact. rsc.org For example, an effective epoxidation of lipophilic alkenes using hydrogen peroxide was achieved with a manganese sulfate/bicarbonate catalytic system in an ionic liquid at room temperature. organic-chemistry.org In many cases, reactions can be performed under solvent-free conditions, further enhancing the green credentials of the process. rsc.org
Table 1: Comparison of Catalytic Systems for Green Epoxidation with Hydrogen Peroxide
| Catalyst System | Substrate Type | Key Advantages | Yields | Source |
|---|---|---|---|---|
| Manganese Salts / Bicarbonate Buffer | Aryl-substituted, cyclic, trialkyl-substituted alkenes | Uses inexpensive manganese salts; enhanced rates with additives. | Good | organic-chemistry.org |
| Tungsten-based Polyoxometalate | Biorenewable terpenes (e.g., limonene, 3-carene) | Solvent-free conditions; catalyst can be recycled. | High | rsc.org |
| Methyltrioxorhenium (MTO) / 3-Cyanopyridine | General alkenes | High efficiency and isolated yields. | High | organic-chemistry.org |
| Titanium Silicalite-1 (TS-1) | Aliphatic and aromatic alkenes | Enables continuous-flow processes; high selectivity. | 84%–98% | researchgate.net |
Flow Chemistry Applications in Epoxide Formation
Flow chemistry, utilizing microreactors or continuous-flow systems, offers significant advantages over traditional batch processing for the synthesis of epoxides, especially when dealing with hazardous reagents or highly exothermic reactions. durham.ac.ukresearchgate.net This technology provides enhanced safety, improved reaction control, and greater efficiency, making it a cornerstone of modern green chemical synthesis. durham.ac.ukacs.org
The high surface-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaways. mdpi.com This is particularly beneficial for epoxidation reactions, which are often exothermic. For the synthesis of fluorinated compounds, flow chemistry provides a contained environment that is well-suited for handling potentially hazardous fluorinating agents like diethylaminosulfur trifluoride (DAST). researchgate.net
Continuous-flow reactors have been successfully applied to the epoxidation of various alkenes. For example, a fixed-bed liquid flow reactor equipped with a solid titanium silicalite-1 (TS-1) catalyst column has been used for the continuous-flow epoxidation of both aliphatic and aromatic alkenes using hydrogen peroxide. researchgate.net This system allows for the continuous synthesis of epoxides in high yields (up to 98%) over extended periods. researchgate.net The use of immobilized reagents and scavengers within the flow lines can also lead to enhanced product purity, often eliminating the need for traditional work-up and purification steps like chromatography or distillation. durham.ac.uk
Table 2: Batch vs. Flow Chemistry in Chemical Synthesis
| Feature | Batch Processing | Flow Chemistry | Source |
|---|---|---|---|
| Safety | Higher risk with hazardous reagents and exotherms. | Enhanced safety due to small reaction volumes and containment. | durham.ac.uk |
| Heat & Mass Transfer | Often inefficient, leading to temperature gradients. | Superior control due to high surface-to-volume ratio. | mdpi.com |
| Scalability | Challenging; reaction performance can change significantly. | More straightforward and predictable scaling by running longer or in parallel. | acs.org |
| Reaction Control | Less precise control over parameters like residence time. | Precise control over temperature, pressure, and residence time. | durham.ac.uk |
| Product Purity | Often requires extensive work-up and purification. | In-line purification is possible, yielding cleaner products. | durham.ac.ukvapourtec.com |
| Efficiency | Can lead to lower yields and more waste. | Often results in higher yields, selectivity, and reduced waste. | mdpi.comdurham.ac.uk |
Process Optimization and Scale-Up Considerations in Epoxide Synthesis
Process optimization involves systematically varying reaction parameters such as temperature, pressure, reactant concentrations, and catalyst loading to maximize yield, selectivity, and throughput while minimizing costs and environmental impact. In electrochemical epoxidation methods, for instance, optimization would involve tuning parameters like current density and electrolyte composition to achieve high Faradaic efficiencies. acs.org The stability and reusability of the catalyst are paramount for economic viability. Heterogeneous catalysts, such as the TS-1 used in flow reactors, are advantageous as they can be easily separated from the product stream and reused, reducing waste and operational costs. researchgate.net
Scaling up epoxide synthesis presents several challenges. Maintaining efficient heat and mass transfer becomes more difficult in larger batch reactors, potentially leading to decreased selectivity and the formation of unwanted byproducts. mdpi.com Flow chemistry offers a robust solution to many scale-up issues. acs.org Instead of using larger reactors, production can be increased by operating the flow system for longer durations ("scaling out") or by running multiple reactors in parallel. durham.ac.uk This approach ensures that the optimized reaction conditions established on a small scale are maintained during large-scale production, leading to consistent product quality. Furthermore, the integration of continuous-flow synthesis with in-line monitoring and purification technologies can lead to a highly automated and efficient manufacturing process. acs.org
Table 3: Key Parameters for Optimization in Epoxide Synthesis
| Parameter | Objective | Method of Optimization | Source |
|---|---|---|---|
| Catalyst | Maximize activity, selectivity, and stability. | Screening different catalysts; modifying catalyst support and active sites. | researchgate.net |
| Oxidant | Ensure high conversion with minimal waste. | Evaluating different "green" oxidants (e.g., H₂O₂); optimizing oxidant-to-substrate ratio. | mdpi.com |
| Solvent | Minimize environmental impact and facilitate separation. | Testing eco-friendly solvents (e.g., ionic liquids) or solvent-free conditions. | rsc.orgorganic-chemistry.org |
| Temperature | Achieve optimal reaction rate without degrading product. | Systematic variation and kinetic studies; leveraging superior control in flow reactors. | vapourtec.com |
| Residence Time (Flow) | Maximize conversion and throughput. | Adjusting flow rates and reactor volume. | researchgate.net |
| Pressure | Maintain reactants in the desired phase; influence reaction rates. | Systematically varying pressure, particularly in gas-liquid reactions. | acs.org |
Stereochemical Control and Enantioselective Synthesis of 1,2 Epoxy 2 2,4 Difluorophenyl Propane
Chiral Induction in Epoxidation Reactions
The direct enantioselective epoxidation of the prochiral olefin, 2-(2,4-difluorophenyl)propene, represents the most atom-economical approach to obtaining enantiomerically enriched 1,2-Epoxy-2-(2,4-difluorophenyl)-propane. This is typically achieved through the use of chiral catalysts that can differentiate between the two enantiotopic faces of the double bond.
Ligand-Accelerated Enantioselective Catalysis
Ligand-accelerated catalysis is a powerful strategy for asymmetric synthesis, where a chiral ligand enhances both the rate and the enantioselectivity of a catalytic reaction. In the context of epoxidation, chiral metal complexes are widely employed to facilitate the transfer of an oxygen atom to the alkene substrate in a stereocontrolled manner.
One of the most successful and widely studied methods for the asymmetric epoxidation of unfunctionalized olefins is the Jacobsen-Katsuki epoxidation. wikipedia.org This reaction utilizes a chiral manganese(III)-salen complex as the catalyst. The C2-symmetric ligand creates a chiral environment around the manganese center, which directs the approach of the alkene and results in the formation of one enantiomer of the epoxide in excess. The general mechanism is believed to involve a manganese(V)-oxo species as the active oxidant. wikipedia.org While specific studies on the Jacobsen-Katsuki epoxidation of 2-(2,4-difluorophenyl)propene are not extensively detailed in readily available literature, the broad applicability of this method to aryl-substituted alkenes suggests its potential for achieving high enantioselectivity. The choice of the salen ligand, particularly the steric bulk of the substituents at the 3, 3', 5, and 5' positions, as well as the nature of the chiral diamine backbone, are crucial for optimizing the enantiomeric excess (ee).
| Catalyst System | Alkene Substrate | Oxidant | Typical Enantiomeric Excess (ee) |
| Chiral Mn(III)-salen complex | Unfunctionalized aryl alkenes | NaOCl, m-CPBA | >90% |
Table 1: Representative Data for Jacobsen-Katsuki Epoxidation
Substrate-Controlled Diastereoselective Epoxidation
In substrate-controlled diastereoselective epoxidation, a chiral auxiliary is incorporated into the alkene substrate. The inherent chirality of the substrate then directs the epoxidizing agent to one of the two diastereotopic faces of the double bond. This approach is particularly useful when a suitable chiral starting material is readily available.
Kinetic Resolution Techniques for Chiral Epoxides
Kinetic resolution is a widely used method for separating a racemic mixture of a chiral compound. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, a racemic mixture of the epoxide can be subjected to a reaction that preferentially consumes one enantiomer, leaving the other enantiomer in excess.
A prominent example of this is the hydrolytic kinetic resolution (HKR) of terminal epoxides, also developed by Jacobsen and co-workers. This method employs a chiral (salen)Co(III) complex to catalyze the addition of water to one enantiomer of the epoxide at a much faster rate than the other. colab.wsu-szeged.hu This leaves the unreacted epoxide with a high enantiomeric excess. The diol product formed is also obtained in high enantiomeric purity. The versatility and high selectivity of the HKR make it a practical method for obtaining enantioenriched terminal epoxides from inexpensive racemic starting materials. colab.ws
Enzymes, particularly lipases, are also highly effective catalysts for the kinetic resolution of epoxides. nih.gov Lipases can catalyze the enantioselective hydrolysis or alcoholysis of the epoxide ring, or the acylation of a hydroxyl group if the epoxide has been opened. The choice of lipase (B570770), solvent, and acyl donor (in the case of acylation) are critical parameters for achieving high enantioselectivity and yield. nih.gov For instance, lipases such as Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas species have been successfully employed in the kinetic resolution of a wide variety of epoxides and alcohols. nih.govmdpi.com
| Resolution Method | Catalyst/Enzyme | Reactant | Product(s) | Typical Enantiomeric Excess (ee) |
| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complex | H₂O | Enantioenriched epoxide and diol | >99% for unreacted epoxide |
| Lipase-Catalyzed Resolution | e.g., Candida antarctica Lipase B | Acyl donor/alcohol | Enantioenriched ester/alcohol and unreacted epoxide | >95% |
Table 2: Common Kinetic Resolution Techniques for Epoxides
Post-Epoxidation Stereochemical Transformations
Following the formation of the epoxide, its stereocenter can be involved in subsequent reactions that either retain or invert its configuration. The ring-opening of epoxides is a common transformation, and the stereochemical outcome is highly dependent on the reaction conditions and the nature of the nucleophile.
Under SN2 conditions, nucleophilic attack typically occurs at the less substituted carbon of the epoxide, leading to an inversion of configuration at that center. If the nucleophile attacks the chiral C2 carbon of this compound, the stereochemistry at this center will be inverted. This is a common strategy in the synthesis of fluconazole (B54011), where the epoxide is opened by a triazole nucleophile. nih.govnih.gov
Reactivity and Mechanistic Investigations of 1,2 Epoxy 2 2,4 Difluorophenyl Propane
Epoxide Ring-Opening Reactions with Various Nucleophiles
The high degree of ring strain (approximately 13 kcal/mol) in the three-membered epoxide ring makes 1,2-Epoxy-2-(2,4-difluorophenyl)-propane susceptible to nucleophilic attack, which relieves this strain. masterorganicchemistry.com The reaction pathway, including the regioselectivity and stereochemistry of the product, is highly dependent on the nature of the nucleophile and the reaction conditions (acidic or basic).
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring toward nucleophilic attack. khanacademy.orgyoutube.com This protonation is followed by the attack of a nucleophile. For an unsymmetrical epoxide like this compound, the site of nucleophilic attack is a critical consideration.
The reaction proceeds through a mechanism that has significant SN1 character. stackexchange.com The transition state involves a substantial partial positive charge (δ+) on the carbon atoms of the epoxide. The stability of this partial carbocation dictates the regioselectivity of the reaction. The tertiary carbon, being attached to the phenyl ring and a methyl group, is better able to stabilize a positive charge than the primary carbon. Consequently, the nucleophile preferentially attacks the more substituted tertiary carbon atom. stackexchange.com
This leads to the formation of a product where the nucleophile is bonded to the tertiary carbon and the hydroxyl group is on the primary carbon. The stereochemical outcome of this reaction is typically an inversion of configuration at the attacked carbon center, resulting from a backside attack by the nucleophile on the protonated epoxide, similar to an SN2 reaction. pressbooks.pub
Table 1: Predicted Regioselectivity in Acid-Catalyzed Ring Opening
| Catalyst Type | Site of Nucleophilic Attack | Major Product | Mechanistic Influence |
|---|
In the presence of strong, basic nucleophiles, the reaction proceeds via a classic SN2 mechanism. masterorganicchemistry.comwikipedia.org Unlike the acid-catalyzed pathway, the epoxide ring is not protonated. The potent nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. masterorganicchemistry.com
In an SN2 reaction, steric hindrance is the dominant factor determining the site of attack. masterorganicchemistry.comnih.gov The nucleophile will attack the less sterically hindered carbon atom. For this compound, the primary carbon (C1) is significantly less encumbered than the tertiary carbon (C2), which is shielded by the bulky 2,4-difluorophenyl group and the methyl group. wikipedia.org Therefore, nucleophilic attack occurs at the primary carbon. pressbooks.pub
This results in the formation of a product where the nucleophile is attached to the primary carbon, and the resulting alkoxide (which is subsequently protonated during workup) is on the tertiary carbon. The reaction proceeds with a clean inversion of stereochemistry at the site of attack. libretexts.org
Table 2: Predicted Regioselectivity in Base-Catalyzed Ring Opening
| Catalyst Type | Site of Nucleophilic Attack | Major Product | Mechanistic Influence |
|---|
The formation of carbon-carbon bonds via epoxide ring-opening is a fundamental transformation in organic synthesis. Organometallic reagents like Grignard reagents (RMgX) and organocuprates (R₂CuLi), also known as Gilman reagents, are commonly employed for this purpose. dtu.dkwikipedia.org
These strong carbon nucleophiles react under conditions that favor the SN2 mechanism. masterorganicchemistry.comyoutube.com Consequently, they attack the less sterically hindered primary carbon of this compound. This regioselectivity allows for the controlled extension of carbon chains, leading to the formation of tertiary alcohols after acidic workup. Gilman reagents are particularly valued for their high selectivity in epoxide openings. chemistrysteps.comorganicchemistrytutor.com
A wide range of heteroatom nucleophiles can be used to open the epoxide ring of this compound. The reaction conditions (acidic vs. basic) will determine the regiochemical outcome as described above.
Amines: Amines are effective nucleophiles that can open the epoxide ring under neutral or basic conditions, leading to the formation of amino alcohols. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds, including β-blockers. pressbooks.pub The reaction of this epoxide with azoles, such as 1,2,4-triazole (B32235), is a key step in the synthesis of widely used antifungal drugs. nih.govmdpi.com
Alcohols and Phenols: Under acidic catalysis, alcohols and phenols attack the tertiary carbon to form ether-alcohols. osti.gov
Thiols: Thiols are excellent nucleophiles and react readily with epoxides, often under basic conditions, to yield thioether-alcohols. researchgate.netsemanticscholar.org The reaction follows the SN2 pathway, with the thiolate anion attacking the less hindered primary carbon. acsgcipr.org
The introduction of fluorine into a molecule can significantly alter its biological properties. Ring-opening of epoxides with a fluoride (B91410) source is a direct method for synthesizing valuable fluorohydrins. organic-chemistry.org Reagents such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or potassium bifluoride (KHF₂) can serve as the fluoride source. core.ac.uk
The fluoride anion (F⁻) is a relatively small nucleophile, but its reactivity can be hampered by solvation in protic media. ucla.edu The mechanism of fluoride-mediated ring opening can be complex and may proceed through either an SN1-like or SN2-like pathway depending on the specific reagents and conditions used. researchgate.net For instance, the use of HF-containing reagents like Olah's reagent (pyridine·9HF) can exhibit SN1 character due to the high acidity, leading to attack at the more substituted carbon. ucla.edu In contrast, using "naked" fluoride sources under milder conditions would favor an SN2 attack at the less substituted carbon. nih.gov
Influence of the 2,4-Difluorophenyl Moiety on Epoxide Reactivity
The 2,4-difluorophenyl group exerts a profound influence on the reactivity of the epoxide ring through a combination of electronic and steric effects. rsc.org
Electronic Effects: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing due to their high electronegativity. This inductive effect (-I effect) pulls electron density away from the epoxide ring. worktribe.com This withdrawal of electrons destabilizes the adjacent carbocation-like transition state in an SN1-type reaction, making the acid-catalyzed pathway less favorable than it would be with an unsubstituted phenyl ring. Conversely, this electron-withdrawing nature makes the epoxide carbons more electrophilic and potentially more susceptible to nucleophilic attack in an SN2 reaction. wikipedia.org
Steric Effects: The 2,4-difluorophenyl group is sterically bulky. This steric hindrance is a major factor in base-catalyzed SN2 reactions, effectively shielding the tertiary carbon from nucleophilic attack. nih.govresearchgate.net This ensures high regioselectivity for attack at the primary carbon. The ortho-fluoro substituent, in particular, contributes significantly to this steric bulk around the reaction center.
Mechanistic Studies of Epoxide Transformations
The reactivity of this compound is dominated by the inherent strain of its three-membered oxirane ring. This ring strain makes the compound susceptible to ring-opening reactions by various nucleophiles under both acidic and basic or nucleophilic conditions. Mechanistic studies of these transformations are crucial for controlling the regioselectivity and stereoselectivity of the products, which is particularly important in the synthesis of complex pharmaceutical molecules like triazole antifungal agents. nih.govnih.gov
The ring-opening of epoxides can proceed through mechanisms that have characteristics of either SN1 or SN2 reactions, depending on the reaction conditions and the structure of the epoxide itself. libretexts.orgopenstax.org In the case of this compound, one carbon of the epoxide ring is primary, while the other is a tertiary carbon attached to the 2,4-difluorophenyl group. This asymmetry is a key factor in determining the outcome of its reactions.
Under basic or neutral conditions, the transformation of the epoxide follows a typical SN2 mechanism. openstax.orglibretexts.org The reaction is initiated by the direct attack of a nucleophile on one of the carbon atoms of the epoxide ring. Due to steric hindrance, this attack preferentially occurs at the less substituted carbon atom. libretexts.orgopenstax.org For this compound, the nucleophile, such as the 1,2,4-triazole anion, attacks the primary carbon, leading to the cleavage of the C-O bond and the formation of an alkoxide intermediate. Subsequent protonation yields the final product. This pathway is a cornerstone in the synthesis of fluconazole (B54011), where 1,2,4-triazole is used to open the epoxide ring. ic.ac.ukbas.bg The reaction results in the formation of a product with a trans relationship between the newly added nucleophile and the hydroxyl group, consistent with the backside attack characteristic of an SN2 reaction. libretexts.orgchemistrysteps.com
Conversely, under acidic conditions, the mechanism of the epoxide ring-opening is more complex. The reaction begins with the protonation of the epoxide oxygen, which makes it a much better leaving group. libretexts.orgopenstax.org This protonated epoxide can then be attacked by a nucleophile. For an asymmetrical epoxide with a tertiary carbon, the positive charge in the transition state is better stabilized at the more substituted carbon, giving this bond significant carbocationic character. libretexts.orgopenstax.org Consequently, the nucleophile preferentially attacks the more substituted (tertiary) carbon atom. libretexts.org This pathway has characteristics of an SN1 reaction, although it often proceeds without the formation of a discrete carbocation intermediate. libretexts.orgchemistrysteps.com The stereochemical outcome is still typically a trans or anti-addition. libretexts.org
The choice of reaction conditions is therefore critical in directing the nucleophilic attack to the desired position and achieving the correct regiochemistry in synthetic applications.
Table 1: Mechanistic Comparison of Epoxide Ring-Opening Pathways
| Feature | Acid-Catalyzed Transformation | Base-Catalyzed / Nucleophilic Transformation |
| Initial Step | Protonation of the epoxide oxygen atom. libretexts.orgopenstax.org | Direct nucleophilic attack on an epoxide carbon. openstax.orglibretexts.org |
| Reaction Mechanism | SN1-like, with a transition state having significant carbocation character. libretexts.orgopenstax.org | SN2, involving a backside attack by the nucleophile. openstax.orglibretexts.org |
| Site of Attack (Regioselectivity) | The nucleophile attacks the more substituted carbon atom (tertiary carbon). libretexts.org | The nucleophile attacks the less sterically hindered carbon atom (primary carbon). libretexts.orgopenstax.org |
| Key Intermediate | Protonated epoxide. libretexts.org | Alkoxide formed after ring-opening. libretexts.org |
| Stereochemistry | Results in trans (anti) addition of the nucleophile and hydroxyl group. libretexts.orgchemistrysteps.com | Results in trans (anti) addition of the nucleophile and hydroxyl group. libretexts.orgchemistrysteps.com |
| Typical Reagents | Dilute aqueous acids (H₃O⁺), anhydrous hydrogen halides (HX). libretexts.orgopenstax.org | Hydroxide ions (OH⁻), alkoxides (RO⁻), amines, 1,2,4-triazole. libretexts.org |
Table 2: Mechanistic Details of the Reaction with 1,2,4-Triazole
| Parameter | Description |
| Reactants | This compound, 1,2,4-Triazole. bas.bg |
| Nucleophile | 1,2,4-Triazole (often deprotonated by a base to form the more nucleophilic triazolide anion). |
| Conditions | Typically performed under basic or catalyzed conditions, for example, in the presence of triethylamine (Et₃N) or a catalyst like nano-SSA in a solvent such as ethanol. bas.bgnih.gov |
| Prevailing Mechanism | SN2. openstax.orglibretexts.org |
| Mechanistic Steps | 1. The triazole nucleophile performs a backside attack on the less sterically hindered primary carbon of the epoxide ring. libretexts.orgopenstax.org 2. The carbon-oxygen bond of the epoxide cleaves, opening the ring and forming a tertiary alkoxide intermediate. 3. The alkoxide is protonated during workup or by a proton source in the reaction mixture to yield the final hydroxyl group. |
| Product | 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(substituted)-2-propanol derivatives, key precursors to fluconazole and its analogs. nih.gov |
Computational and Theoretical Insights into 1,2 Epoxy 2 2,4 Difluorophenyl Propane
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry for investigating molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure through the electron density, offering a favorable balance between accuracy and computational cost.
For 1,2-Epoxy-2-(2,4-difluorophenyl)-propane, DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G**, would be employed to determine its ground-state geometry and electronic properties. researchgate.netclockss.org Such calculations can yield a wealth of information, including optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule.
Furthermore, these calculations can determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and the energy required for electronic excitation. nih.gov Vibrational frequency calculations can predict the infrared (IR) spectrum of the molecule, which can be used to characterize its structure and compare it with experimental data. researchgate.net
| Calculated Property | Typical Method | Significance |
|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Provides precise bond lengths, bond angles, and dihedral angles for the lowest energy structure. |
| HOMO Energy | DFT | Indicates the ability to donate electrons; related to ionization potential. |
| LUMO Energy | DFT | Indicates the ability to accept electrons; related to electron affinity. |
| HOMO-LUMO Gap | DFT | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment | DFT | Measures the overall polarity of the molecule, influencing intermolecular interactions. |
| Vibrational Frequencies | DFT | Predicts the molecule's infrared spectrum, allowing for structural characterization. |
Conformational Analysis and Stereoelectronic Properties
The flexibility of this compound is primarily associated with the rotation around the single bond connecting the phenyl ring to the epoxide ring. Conformational analysis, performed computationally by scanning the potential energy surface as a function of this dihedral angle, can identify the most stable conformers (energy minima) and the rotational energy barriers (transition states). cwu.edu For this molecule, the analysis would reveal the preferred orientation of the 2,4-difluorophenyl group relative to the epoxy and methyl groups, which is governed by steric hindrance and subtle electronic interactions.
Stereoelectronic effects, which describe how orbital interactions influence the geometry and reactivity of a molecule, are also critical. Natural Bond Orbital (NBO) analysis is a common computational technique used to study these effects. beilstein-journals.org In this compound, NBO analysis could reveal hyperconjugative interactions between the lone pairs of the epoxide oxygen and the antibonding orbitals (σ*) of adjacent C-C bonds, as well as interactions involving the C-F bonds. beilstein-journals.org These interactions play a significant role in stabilizing specific conformations and influencing the electronic distribution within the molecule.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the structures and energies of transition states. ic.ac.uk A key reaction of epoxides is their ring-opening by nucleophiles, which can proceed through either SN1-like or SN2-like mechanisms depending on the reaction conditions.
For this compound, computational studies could model the nucleophilic attack at the two distinct carbons of the epoxide ring. By calculating the activation energy barriers (ΔG‡) for each pathway, these models can predict the regioselectivity of the ring-opening reaction. helsinki.firesearchgate.net For instance, the attack at the more substituted tertiary carbon would proceed via a more SN1-like transition state, stabilized by the phenyl ring, while attack at the methylene (B1212753) carbon would follow an SN2 pathway. The electron-withdrawing nature of the difluorophenyl group would significantly influence the stability of any carbocation-like intermediates. Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. ic.ac.uk
Analysis of Fluorine Substituent Effects on Electronic Structure and Reactivity
The two fluorine atoms on the phenyl ring profoundly influence the molecule's properties through a combination of electronic and non-covalent effects. nih.govrsc.org
Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I). libretexts.orglibretexts.org This effect involves the polarization of σ-bonds, pulling electron density away from the aromatic ring and the attached epoxide moiety. auburn.edu
Fluorine atoms can participate in various non-covalent interactions (NCIs) that influence molecular conformation and crystal packing. researchgate.net Computational methods like Non-Covalent Interaction (NCI) analysis can visualize and characterize these weak interactions. nih.govresearchgate.net In this molecule, potential NCIs include intramolecular C-H···F hydrogen bonds between the fluorine atoms and hydrogens on the methyl or methylene groups of the propane (B168953) chain. While often considered weak, these interactions can contribute to the stability of certain conformations. nih.gov In the solid state or in solution, intermolecular C-H···F bonds, C-H···π interactions, and π-π stacking of the difluorophenyl rings could play a significant role in molecular recognition and self-assembly. nih.gov
| Effect | Description | Impact on this compound |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density through σ-bonds due to high electronegativity. auburn.edu | Decreases electron density on the phenyl ring and attached epoxide, influencing reactivity. |
| Resonance Effect (+M) | Donation of lone-pair electron density into the aromatic π-system. quora.com | Increases electron density at positions ortho and para to the fluorine atoms. |
| Non-Covalent Interactions | Weak interactions like C-H···F hydrogen bonds and π-π stacking. researchgate.netnih.gov | Stabilize specific molecular conformations and influence intermolecular packing. |
Predictive Modeling for Structure-Reactivity Relationships
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate molecular structure with biological activity or physical properties. nih.govnih.gov For a series of related fluorinated epoxides, a QSAR model could be developed to predict their reactivity.
In such a model, various molecular descriptors for this compound would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), topological (e.g., molecular connectivity indices), or steric (e.g., molecular volume). A statistical model would then be built to establish a mathematical relationship between these descriptors and an observed property, such as the reaction rate for ring-opening. mdpi.com This model could then be used to predict the reactivity of new, unsynthesized analogues, guiding further experimental work.
Strategic Applications of 1,2 Epoxy 2 2,4 Difluorophenyl Propane in Advanced Organic Synthesis
As Chiral Building Blocks in Asymmetric Synthesis
The presence of a stereocenter at the C2 position of the oxirane ring makes 1,2-Epoxy-2-(2,4-difluorophenyl)-propane a critical chiral building block for asymmetric synthesis. The controlled synthesis and reaction of its individual enantiomers are paramount for producing stereochemically pure active pharmaceutical ingredients, most notably the triazole antifungal agent Voriconazole.
In the synthesis of Voriconazole, which has a (2R,3S) absolute configuration, the stereochemistry of the quaternary carbon center derived from the epoxide is crucial for its therapeutic efficacy. While many industrial syntheses produce the epoxide as a racemic mixture and perform a chiral resolution at a later stage, advanced asymmetric strategies focus on establishing the desired stereochemistry early in the process. google.com These methods include:
Asymmetric Epoxidation: One approach involves the enantioselective epoxidation of the precursor alkene, 2-(2,4-difluorophenyl)propene. Using chiral catalysts, it is possible to selectively form one enantiomer of the epoxide over the other, thereby setting the absolute stereochemistry of the quaternary carbon center from the outset. researchgate.netscientifiq.ai
Kinetic Resolution: A racemic mixture of the epoxide can be subjected to a kinetic resolution. In this process, a chiral catalyst or reagent reacts with one enantiomer of the epoxide at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched epoxide.
Chiral Pool Synthesis: Although less common for this specific compound, strategies can be developed that start from an enantiomerically pure precursor derived from the chiral pool to construct the epoxide.
The use of an enantiopure epoxide ensures that the subsequent ring-opening reaction proceeds with a high degree of stereocontrol, leading to the desired diastereomer of the final product and minimizing the need for difficult separation steps later in the synthesis.
Table 1: Asymmetric Strategies
| Strategy | Description | Key Advantage |
| Asymmetric Epoxidation | Direct, catalyzed conversion of a prochiral alkene to a single enantiomer of the epoxide. | Establishes chirality early in the synthetic route. |
| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture, leaving the other enriched. | Effective for separating racemates when direct asymmetric synthesis is difficult. |
| Downstream Resolution | Synthesis proceeds with racemic epoxide, and diastereomeric products are separated later. | Often more practical on an industrial scale, using classical resolution with chiral acids. google.com |
Synthesis of Complex Functionalized Molecules and Intermediates
The primary application of this compound is in the nucleophilic ring-opening of its oxirane ring. This reaction is a powerful tool for creating more complex and highly functionalized molecules. The inherent strain of the three-membered ring facilitates its opening by a wide range of nucleophiles, leading to the formation of a tertiary alcohol.
In the context of antifungal drug synthesis, the nucleophile is typically a nitrogen-containing heterocycle, such as a substituted triazole or pyrimidine (B1678525). For example, in a key step for synthesizing Voriconazole, the epoxide is reacted with the anion of 4-chloro-5-fluoro-6-ethylpyrimidine. This reaction forms a new carbon-carbon bond and generates a complex intermediate containing the difluorophenyl, hydroxyl, triazolylmethyl, and pyrimidinyl groups all attached to a single butane (B89635) backbone. google.com
The general reaction can be summarized as: Racemic this compound + Nucleophile (e.g., heterocyclic anion) → Diastereomeric mixture of tertiary alcohols
This step is crucial as it assembles the core scaffold of the final drug molecule. The resulting intermediate undergoes further transformations, including chiral resolution to isolate the desired (2R,3S) stereoisomer and subsequent chemical modifications to yield the final active compound.
Approaches to Fluorine-Containing Bioactive Compound Scaffolds
The 2,4-difluorophenyl group is a well-established pharmacophore in medicinal chemistry, particularly in the design of azole antifungal agents. The fluorine atoms enhance the compound's metabolic stability and improve its binding affinity to the target enzyme, fungal cytochrome P450 14α-demethylase (CYP51). By inhibiting this enzyme, azole antifungals disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell death.
This compound serves as an ideal vehicle for introducing this crucial fluorine-containing scaffold into the target molecule. The synthesis strategy leverages the epoxide's reactivity to build the central structure of the drug. The ring-opening reaction not only incorporates the difluorophenyl moiety but also installs a hydroxyl group, which is critical for binding to the active site of the CYP51 enzyme. This strategic use of a fluorinated building block is a cornerstone of modern drug design for creating potent and selective bioactive compounds.
Integration into Multi-Step Synthesis Routes
This compound is rarely the starting point of a synthesis but is itself a key intermediate within a longer, multi-step sequence. The synthesis of Voriconazole provides a clear example of its integration into a complex and commercially viable manufacturing process.
A common synthetic route proceeds as follows:
Alkylation of 1,2,4-Triazole (B32235): 1-(2,4-Difluorophenyl)-2-chloroethanone is reacted with 1H-1,2,4-triazole to produce 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
Formation of the Epoxide: The resulting ketone is treated with trimethylsulfoxonium (B8643921) iodide in the presence of a base. This converts the carbonyl group into the desired racemic this compound.
Coupling Reaction: The racemic epoxide is then coupled with a functionalized pyrimidine derivative, such as 4-chloro-6-ethyl-5-fluoropyrimidine, typically using a strong base like lithium diisopropylamide to form the organolithium reagent. This step creates a mixture of diastereomers.
Chiral Resolution: The desired (2R,3S)/(2S,3R) pair of enantiomers is separated from the undesired (2R,3R)/(2S,3S) pair. The desired racemic mixture is then resolved, often by forming a diastereomeric salt with a chiral resolving agent like (1R)-(-)-10-camphorsulfonic acid.
Final Steps: The resolved intermediate may undergo further steps, such as reductive dechlorination, to yield the final Voriconazole molecule. google.com
This multi-step pathway highlights the epoxide's role as a non-isolated, pivotal intermediate that connects the simpler starting materials to the complex, stereochemically defined final product.
Emerging Research Avenues for 1,2 Epoxy 2 2,4 Difluorophenyl Propane
Development of Novel Catalytic Systems for Enantioselective Transformations
The synthesis of single-enantiomer epoxides is of paramount importance, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. For 1,2-Epoxy-2-(2,4-difluorophenyl)-propane, which contains a stereocenter, the development of novel catalytic systems for its enantioselective synthesis is a significant research frontier. This involves two primary strategies: the asymmetric epoxidation of the corresponding prochiral alkene, 1-(2,4-difluorophenyl)propene, and the kinetic resolution of the racemic epoxide.
Asymmetric Epoxidation: Current research in asymmetric epoxidation focuses on a variety of catalytic systems, including chiral metal complexes and organocatalysts. magtech.com.cn For substrates similar to 1-(2,4-difluorophenyl)propene, catalysts based on manganese (e.g., Jacobsen-Katsuki catalyst), titanium (e.g., Sharpless-Katsuki epoxidation), and chiral ketones (e.g., Shi epoxidation) are prominent. magtech.com.cn Future research would likely involve the design of new ligands for these metals or novel organocatalysts that can provide high yields and enantioselectivities specifically for this fluorinated substrate. The electronic properties of the difluorophenyl group would necessitate tailored catalysts to achieve optimal stereocontrol.
Kinetic Resolution: Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by selectively reacting one enantiomer at a faster rate. mdpi.com For racemic this compound, dynamic kinetic resolution (DKR) represents a particularly promising avenue. mdpi.comnih.gov In DKR, the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. mdpi.comnih.gov Research in this area would focus on developing chiral catalysts, potentially bifunctional (thio)urea- or squaramide-based organocatalysts, that can efficiently catalyze both the ring-opening of one enantiomer and the racemization of the other. mdpi.com Another approach involves the use of cooperative dual-catalyst systems, for instance, combining a chiral amine and a chiral Lewis acid for enantioselective ring-opening with a nucleophile like fluoride (B91410). ucla.edu
The table below summarizes potential catalytic systems that could be explored for the enantioselective synthesis of this compound, based on research on analogous compounds.
| Catalytic Strategy | Catalyst Type | Potential Advantages |
| Asymmetric Epoxidation | Chiral Metalloporphyrins | High turnover numbers, tunable electronic and steric properties. rsc.org |
| Asymmetric Epoxidation | Chiral Ketone Organocatalysts | Metal-free, environmentally benign, good for electron-deficient olefins. |
| Kinetic Resolution | Chiral Cobalt-Salen Complexes | Effective for hydrolytic kinetic resolution (HKR). |
| Dynamic Kinetic Resolution | Chiral Bifunctional Organocatalysts | High theoretical yields, mild reaction conditions. mdpi.com |
| Enantioselective Ring-Opening | Cooperative Dual-Catalyst Systems | High selectivity and reactivity for specific nucleophiles. ucla.edu |
Exploration of Unconventional Reactivity Pathways
Standard epoxide chemistry involves ring-opening reactions with various nucleophiles. However, emerging research focuses on uncovering unconventional reactivity pathways that can lead to novel molecular scaffolds. For this compound, the presence of the difluorophenyl group can significantly influence its reactivity, opening doors to new transformations.
Lewis Acid-Catalyzed Rearrangements: One area of exploration is the Lewis acid-catalyzed rearrangement of the epoxide. core.ac.uknih.gov Depending on the Lewis acid and reaction conditions, epoxides can undergo semipinacol-type rearrangements, leading to the formation of aldehydes, ketones, or other rearranged products. pitt.edu For the target compound, the migration of the difluorophenyl group or the methyl group could be selectively induced, providing access to valuable difluorinated carbonyl compounds. The electronic nature of the difluorophenyl ring would play a crucial role in directing the regioselectivity of such rearrangements.
Fluoride-Induced Ring-Opening and Rearrangement: The reaction with fluoride ions can lead to interesting and sometimes unexpected outcomes. While enantioselective ring-opening to form β-fluoroalcohols is a known process, ucla.edu other pathways are possible. For instance, in some monofluorinated epoxides, treatment with a fluoride source can induce a ring-opening followed by a formal 1,2-fluorine shift. Research into whether this compound could undergo analogous rearrangements upon treatment with specific fluoride reagents would be a novel research direction.
Participation in Cascade Reactions: Epoxides are excellent electrophiles for initiating cascade reactions. Designing multi-step, one-pot reactions where the ring-opening of this compound is the first step, followed by a series of intramolecular transformations, could lead to the rapid assembly of complex fluorinated heterocycles. The strategic placement of other functional groups in the nucleophile would be key to orchestrating these cascades.
Advanced Analytical Techniques for In Situ Monitoring of Reactions
Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The development and application of advanced analytical techniques for real-time, in situ monitoring of reactions involving this compound is a growing area of interest. These techniques provide a wealth of data that is often missed with traditional offline analysis.
In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reactions in real-time. rsc.orgcardiff.ac.uk By setting up a reaction directly in an NMR tube, it is possible to track the disappearance of starting materials and the appearance of intermediates and products over time. cardiff.ac.uk This can provide detailed kinetic data and help to identify transient species, offering insights into the reaction mechanism. For the synthesis of this compound, in situ ¹⁹F NMR would be particularly valuable for monitoring the transformation of the precursor.
Spectroscopic Methods (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are also well-suited for in situ reaction monitoring. rsc.org These techniques can be implemented using probe-based systems that can be inserted directly into a reaction vessel. The characteristic vibrational frequencies of the epoxide ring can be monitored to follow the progress of its formation or subsequent ring-opening. This approach is particularly useful for reactions conducted under conditions that are not amenable to NMR spectroscopy, such as high pressure or in the presence of heterogeneous catalysts.
The table below outlines some advanced analytical techniques and the type of information they can provide for reactions involving this compound.
| Analytical Technique | Information Provided | Potential Application |
| In Situ NMR Spectroscopy | Reaction kinetics, identification of intermediates, structural information. rsc.orgcardiff.ac.uk | Monitoring the epoxidation of 1-(2,4-difluorophenyl)propene. |
| In Situ FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants and products, functional group analysis. rsc.org | Tracking the consumption of the epoxide in ring-opening reactions. |
| Mass Spectrometry | Identification of reaction components, including transient species and byproducts. | Analysis of complex reaction mixtures from cascade reactions. |
Machine Learning and AI-Driven Predictions for Synthetic Route Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of organic synthesis. researchgate.netarxiv.orgarxiv.org For a molecule like this compound, these computational tools can accelerate the discovery of efficient and novel synthetic routes.
Retrosynthesis Prediction: Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a key aspect of synthesis planning. researchgate.netarxiv.org AI-powered retrosynthesis tools, trained on vast databases of chemical reactions, can propose multiple synthetic pathways to this compound. arxiv.orgresearchgate.net These tools can identify not only well-established reactions but also novel or less common transformations that a human chemist might overlook. The use of transfer learning can enhance the accuracy of these predictions, even for specialized areas of chemistry with smaller datasets. nih.gov
Reaction Outcome and Condition Prediction: Beyond just proposing routes, ML models can predict the likely outcome of a chemical reaction, including the major product, yield, and stereoselectivity. For the synthesis of the target epoxide, an AI model could be used to screen a wide range of chiral catalysts and reaction conditions (e.g., solvent, temperature, additives) to identify the optimal parameters for achieving high enantiomeric excess, without the need for extensive experimental screening.
Discovery of Novel Reactions: Computational methods can also be used to discover entirely new reactions. By simulating the interaction of potential reactants under various conditions, it is possible to identify novel reactivity patterns. For instance, computational studies could explore the reactivity of this compound with a wide array of nucleophiles or under the influence of different catalysts to uncover unconventional transformations. dntb.gov.ua This predictive power can guide experimental work towards the most promising avenues for discovering novel chemistry.
Q & A
Q. What are the common synthetic routes for 1,2-Epoxy-2-(2,4-difluorophenyl)-propane, and how can reaction conditions be optimized for yield and purity?
A key method involves nucleophilic substitution using brominated intermediates, such as 1,2,3-Tribromo-2-(2,4-difluorophenyl)propane, with nucleophiles like triazole under basic conditions (e.g., K₂CO₃ in aqueous media). Optimization includes adjusting stoichiometry (e.g., triazole excess), temperature (40–60°C), and reaction time to minimize byproducts. Catalytic additives (e.g., phase-transfer catalysts) can improve epoxy ring formation efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the epoxy group in this compound, and how should data interpretation be approached?
- ¹³C NMR : Identifies epoxy carbons (δ 50–60 ppm) and distinguishes them from adjacent substituents.
- IR Spectroscopy : Detects epoxide ring vibrations (~850–950 cm⁻¹).
- HPLC with UV/RI Detection : Validates purity using relative retention times (e.g., calibrated against pharmaceutical secondary standards) .
Cross-referencing with mass spectrometry (MS) ensures structural confirmation.
Q. What methods are recommended for identifying and quantifying process-related impurities in this compound during synthesis?
Impurity profiling employs reversed-phase HPLC with certified reference materials (CRMs) for calibration. Key impurities include unreacted brominated precursors or hydroxylated byproducts. Method validation requires specificity testing (e.g., spiking studies) and adherence to pharmacopeial guidelines for limit thresholds (e.g., ≤0.5% for major impurities) .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP functional with 6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack sites on the epoxide ring. Exact exchange terms improve accuracy for thermochemical properties like ring-strain energy (~25–30 kcal/mol) . Solvent effects are incorporated via polarizable continuum models (PCM).
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for structurally similar derivatives?
Q. How do electron-withdrawing groups (e.g., fluorine) on the phenyl ring influence the compound’s stability and reactivity?
Fluorine substituents increase the electrophilicity of the epoxide ring by withdrawing electron density, accelerating nucleophilic ring-opening reactions. Stability studies (e.g., accelerated degradation at pH 7.4) show enhanced hydrolytic resistance compared to non-fluorinated analogs due to reduced ring strain .
Q. What methodologies evaluate regioselectivity in nucleophilic attacks on the epoxide ring under varying catalytic conditions?
- Kinetic vs. Thermodynamic Control : Acidic conditions (e.g., H₂SO₄) favor less substituted carbocation intermediates, while basic conditions (e.g., K₂CO₃) promote steric accessibility.
- Isotopic Labeling : Tracks attack sites using ¹⁸O-labeled nucleophiles.
- DFT Transition-State Modeling : Predicts activation barriers for competing pathways .
Q. How can structure-activity relationship (SAR) studies optimize biological activity in derivatives?
Systematic substitutions (e.g., replacing triazole with imidazole or altering fluorophenyl substituents) are screened via in vitro assays (e.g., antifungal activity). QSAR models correlate electronic descriptors (e.g., Hammett σ values) with bioactivity, guided by fluconazole analogs .
Q. What green chemistry principles improve the sustainability of synthesizing this compound?
Q. How can stereochemical outcomes of reactions involving this compound be controlled or analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
